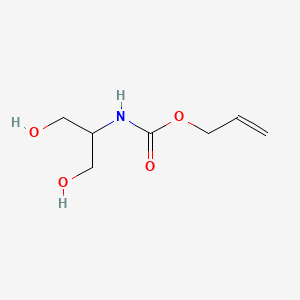

Allyl (1,3-dihydroxypropan-2-yl)carbamate

Description

BenchChem offers high-quality Allyl (1,3-dihydroxypropan-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allyl (1,3-dihydroxypropan-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

prop-2-enyl N-(1,3-dihydroxypropan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-2-3-12-7(11)8-6(4-9)5-10/h2,6,9-10H,1,3-5H2,(H,8,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRGNVBNGVWEEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC(CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Carbamate Functional Groups in Contemporary Organic Synthesis

The carbamate (B1207046) group, with its characteristic -NHC(=O)O- linkage, is a cornerstone of modern organic synthesis, finding applications ranging from protecting group strategies to the construction of complex bioactive molecules. nih.govepa.gov

Carbamates are appreciated for their stability compared to related functional groups like esters or amides, a property that stems from the resonance delocalization of the nitrogen lone pair. nih.gov This stability makes them ideal as protecting groups for amines, shielding their nucleophilicity and basicity during multi-step syntheses. A variety of carbamate-based protecting groups, such as Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl), are routinely employed in peptide synthesis and the preparation of complex natural products. The selection of a specific carbamate protecting group is often dictated by its unique cleavage conditions, which can be tailored for orthogonal deprotection strategies.

Beyond their role in protection, carbamates are integral components of many pharmaceuticals and agrochemicals. The carbamate moiety can act as a bioisostere for the amide bond, offering improved metabolic stability and cell permeability. leapchem.com This has led to their incorporation into a wide array of drug candidates.

The synthesis of carbamates is a well-established field with a multitude of methodologies. epa.govmerckmillipore.com Traditional methods often involve the use of phosgene (B1210022) or its derivatives, though greener and safer alternatives are now more common. These include the reaction of amines with dialkyl carbonates or cyclic carbonates, and the Curtius rearrangement of acyl azides in the presence of an alcohol. epa.govmerckmillipore.com The three-component coupling of an amine, carbon dioxide, and a halide offers a direct and atom-economical route to carbamates. epa.gov

The 1,3 Dihydroxypropan 2 Yl Scaffold: a Versatile Platform in Chemical Synthesis

Phosgene-Free Synthesis Routes for Carbamate Esters

The toxicity of phosgene (B1210022) has driven the development of alternative, safer methods for carbamate synthesis. These routes often employ less hazardous carbonyl sources or innovative catalytic cycles that avoid the use of phosgene entirely. researchgate.netionike.com

A prominent phosgene-free strategy is the aminolysis of organic carbonates, where an amine reacts with a carbonic acid diester. researchgate.net This approach uses stable and less toxic reagents like dimethyl carbonate (DMC) or diphenyl carbonate (DPC) as the carbonyl source. The reaction involves the nucleophilic attack of an amine on the carbonyl carbon of the carbonate, leading to the formation of a carbamate and an alcohol or phenol (B47542) as a byproduct.

The reaction of amines with DMC is a particularly green and economically viable method, as DMC itself can be produced through sustainable processes. researchgate.net While some reactions proceed without a catalyst, many systems require one to achieve satisfactory conversion rates and yields. researchgate.net Metal centers can function as Lewis acids, activating the carbonate's carbonyl group towards nucleophilic attack by the amine. researchgate.net Carbon dioxide has also been explored as a benign C1 source, reacting with amines in the presence of metal alkoxides or electrophiles to yield carbamates. researchgate.netgoogle.com

Table 1: Examples of Phosgene-Free Carbonyl Donors for Carbamate Synthesis

| Carbonyl Donor | Amine Substrate | Typical Conditions | Reference |

|---|---|---|---|

| Dimethyl Carbonate (DMC) | Primary/Secondary Amines | Catalyst (e.g., Lewis acids), Heat | researchgate.net |

| Diphenyl Carbonate (DPC) | Primary/Secondary Amines | Catalyst, Heat | researchgate.net |

| Carbon Dioxide (CO₂) | Primary/Secondary Amines | Metal Alkoxides (e.g., Ti(OMe)₄) or Electrophiles, Pressure | researchgate.netgoogle.com |

Modern synthetic chemistry has embraced photoredox catalysis for its ability to facilitate reactions under mild conditions using visible light. One such application is the generation of carbamoyl (B1232498) radicals from precursors like oxamic acids through an oxidative decarboxylation process. acs.org In this approach, a photocatalyst, upon excitation by light, initiates a single-electron transfer (SET) event that leads to the decarboxylation of the oxamic acid, forming a carbamoyl radical. This highly reactive intermediate can then engage in various bond-forming reactions.

A related strategy involves the direct decarboxylative oxygenation of carboxylic acids to yield carbonyl compounds, which can be precursors in carbamate synthesis. princeton.eduprinceton.edu Dual catalytic systems, such as those combining photoredox catalysis with nickel catalysis, have been developed for the direct synthesis of allyl carbamates, representing a significant advance over traditional multi-step methods. researchgate.net These photocatalytic methods are prized for their high functional group tolerance and mild reaction conditions. acs.orgbeilstein-journals.org

Synthesis via Serinol (2-Amino-1,3-propanediol) Derivatives

The specific structure of Allyl (1,3-dihydroxypropan-2-yl)carbamate is derived from serinol, a trifunctional molecule containing a primary amine and two primary hydroxyl groups. Syntheses targeting this molecule must selectively acylate the amine in the presence of the hydroxyl groups.

A reliable method for forming carbamates is the reaction of an amine with an activated carbonate. nih.gov For the synthesis of the target molecule, serinol can be reacted with an allyl-activated carbonate. This reagent is typically prepared by reacting allyl alcohol with an activating agent like p-nitrophenyl chloroformate. nih.gov The resulting allyl p-nitrophenyl carbonate is a potent alkoxycarbonylating agent that reacts selectively with the amine group of serinol, often in the presence of a base, to yield Allyl (1,3-dihydroxypropan-2-yl)carbamate. An alternative pathway involves the initial protection of serinol, for example as a Boc-derivative, followed by the formation of a cyclic carbonate, which can then be opened by appropriate nucleophiles. researchgate.net

Classical methods for carbamate formation remain highly effective. One of the most direct routes to Allyl (1,3-dihydroxypropan-2-yl)carbamate involves the reaction of serinol with allyl chloroformate. This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid generated during the reaction.

Alternatively, the reaction of serinol with allyl isocyanate provides another direct pathway to the target carbamate. google.com The isocyanate group is highly electrophilic and reacts readily with the nucleophilic amine of serinol without the need for a catalyst, forming the carbamate linkage directly. arxada.com The primary challenge in these syntheses is ensuring the chemoselectivity of the reaction at the amine group over the two hydroxyl groups.

Direct Allylation Strategies for Carbamate Formation

Instead of building the carbamate onto an allylamine precursor, modern strategies allow for the direct N-allylation of a simple carbamate salt. These methods are often catalyzed by transition metals and offer high efficiency and selectivity.

A leading example is the iridium-catalyzed enantioselective allylation of carbamates. nih.govorganic-chemistry.org This process involves the reaction of a simple carbamate, such as ammonium (B1175870) carbamate or its protected forms (BocNH₂, CbzNH₂), with an achiral allylic carbonate. In the presence of a specific chiral iridium catalyst, this reaction can produce branched N-allyl carbamates with high regioselectivity and excellent enantioselectivity (average 98% ee). organic-chemistry.org The reaction proceeds under mild conditions, often without a base or with a minimal amount of a weak base, and tolerates a wide variety of carbamate protecting groups. organic-chemistry.org This method stands out for its operational simplicity and directness in accessing valuable chiral allylic amine precursors. nih.gov

Table 2: Key Features of Iridium-Catalyzed Direct Allylation of Carbamates

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Cyclometalated Iridium complex with a phosphoramidite (B1245037) ligand | nih.gov |

| Nucleophile | Simple carbamates (BocNH₂, FmocNH₂, CbzNH₂) | organic-chemistry.org |

| Allyl Source | Achiral allylic carbonates | organic-chemistry.org |

| Solvent | Ether or Tetrahydrofuran (B95107) (THF) | organic-chemistry.org |

| Selectivity | High regioselectivity for branched product, high enantioselectivity | nih.govorganic-chemistry.org |

| Conditions | Mild, often without base or with weak base (e.g., K₃PO₄) | organic-chemistry.org |

Allylation of N-Protected Amino Alcohols

A primary and straightforward method for the synthesis of allyl carbamates from amino alcohols is the N-allyloxycarbonylation reaction. This typically involves the reaction of an amino alcohol with allyl chloroformate. In the case of synthesizing Allyl (1,3-dihydroxypropan-2-yl)carbamate, the starting material would be 2-amino-1,3-propanediol, also known as serinol. nih.govresearchgate.net The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The high reactivity of allyl chloroformate makes it a versatile reagent for this transformation. youtube.com

The chemoselectivity of this reaction is a key consideration, as 2-amino-1,3-propanediol possesses both amino and hydroxyl functional groups. Generally, the amino group is more nucleophilic than the hydroxyl groups, allowing for selective N-protection under controlled conditions. The reaction is often performed at low temperatures to enhance this selectivity.

| Amine Substrate | Reagent | Base | Solvent | Temperature | Yield | Reference |

| p-chloroaniline | Allyl chloroformate | Pyridine | CH₂Cl₂ | 0 °C to RT | Quantitative | nih.gov |

| Amino Acid | Allyl chloroformate | NaOH | Dioxane/Water | 0 °C | - | nih.gov |

| Polyamines | Allyl phenyl carbonate | - | CH₂Cl₂ or DMF | RT | High | elsevierpure.com |

This table presents representative examples of allylation reactions to form carbamates under various conditions. While not all substrates are amino alcohols, they illustrate the general methodology.

Transcarbamoylation of Allyl Alcohols

Transcarbamoylation offers an alternative route to carbamates, involving the transfer of a carbamoyl group from a carbamate donor to an alcohol. In the context of synthesizing allyl carbamates, this would involve the reaction of an N-substituted carbamate with allyl alcohol. Tin-catalyzed transcarbamoylation has been shown to be an efficient method for the synthesis of various carbamates from primary and secondary alcohols using phenyl carbamate as the carbamoyl donor. mdma.ch This method is noted for its mild reaction conditions and broad functional group tolerance.

While specific examples detailing the transcarbamoylation of allyl alcohol with a derivative of 2-amino-1,3-propanediol are not extensively reported, the general principle suggests its potential applicability. The reaction would likely require a catalyst to facilitate the exchange between the carbamate and allyl alcohol.

| Alcohol | Carbamoyl Donor | Catalyst | Solvent | Temperature | Yield | Reference |

| Primary/Secondary Alcohols | Phenyl Carbamate | Dibutyltin maleate | Toluene | 90 °C | Good | mdma.ch |

| Various Alcohols | Methyl Carbamate | Tin-based catalyst | Toluene | - | Good | mdma.ch |

This table showcases the general utility of tin-catalyzed transcarbamoylation for the synthesis of carbamates.

Protecting Group Chemistry in Allyl Carbamate Synthesis

The synthesis of complex molecules often requires the use of protecting groups to mask reactive functional groups and ensure chemoselectivity. tudelft.nl The allyl carbamate (Alloc) group itself is a valuable protecting group for amines due to its stability under various conditions and its selective removal.

Strategic Introduction of the Allyl Carbamate Group

The introduction of the allyl carbamate (Alloc) protecting group is typically achieved by reacting an amine with allyl chloroformate in the presence of a base. youtube.comnih.gov In the synthesis of molecules containing multiple functional groups, such as the target compound with its diol moiety, the selective protection of the amino group is crucial. The higher nucleophilicity of the amine compared to the hydroxyl groups in 2-amino-1,3-propanediol allows for a high degree of chemoselectivity in this protection step. This strategy is fundamental in multi-step syntheses where the hydroxyl groups may need to be reacted in subsequent steps. The Alloc group is orthogonal to many other protecting groups, such as the tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups, which are commonly used in peptide synthesis. researchgate.net This orthogonality allows for the selective deprotection of one group while others remain intact. tudelft.nl

Selective Deprotection Methodologies

The removal of the allyl carbamate (Alloc) protecting group is a critical step in many synthetic sequences. The most common and efficient method for this deprotection is through palladium-catalyzed reactions. google.com These reactions are typically carried out under mild and near-neutral conditions, which is advantageous for substrates containing sensitive functional groups, such as the hydroxyl groups in polyol-containing molecules. mdpi.com The deprotection generally proceeds in the presence of a palladium(0) catalyst and a nucleophilic scavenger, such as morpholine, dimedone, or phenylsilane, to trap the liberated allyl group. elsevierpure.comgoogle.comwikipedia.org

Recent advancements have shown that microwave-assisted deprotection can significantly accelerate the reaction, even under atmospheric conditions, which simplifies the experimental setup. elsevierpure.comwikipedia.org The choice of scavenger and reaction conditions can be optimized to ensure complete and clean deprotection without affecting other parts of the molecule.

| Protected Substrate | Catalyst | Scavenger | Solvent | Conditions | Yield | Reference |

| Alloc-protected lysine (B10760008) residue | Pd(PPh₃)₄ | Phenylsilane | DMF | Microwave, 38 °C, 10 min | >98% purity | elsevierpure.comwikipedia.org |

| Allyl carbamates | Pd(PPh₃)₄ | Formic acid | - | - | - | google.comresearchgate.net |

| Allyl carbamates | Pd[P(Ph)₃]₄ | Me₂NH·BH₃ | - | Solid-phase | Quantitative | researchgate.net |

| Allyl/Alloc protected peptides | Pd(PPh₃)₄ | PhSiH₃ | DCM | Neutral | - | google.com |

This table summarizes various palladium-catalyzed methods for the deprotection of allyl carbamates.

Green Chemistry Considerations in Synthesis Development

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of carbamate synthesis, this involves considering aspects like atom economy and waste minimization.

Principles of Atom Economy and Waste Minimization

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. A higher atom economy signifies a greener process with less waste generation. The traditional synthesis of carbamates using allyl chloroformate has a lower atom economy due to the formation of a stoichiometric amount of hydrochloride byproduct.

Atom Economy Calculation: Allyl Chloroformate vs. Dimethyl Carbonate

Route 1: Using Allyl Chloroformate R-NH₂ + ClCOOCH₂CH=CH₂ → R-NHCOOCH₂CH=CH₂ + HCl

Assuming R = (HOCH₂)₂CH- (from 2-amino-1,3-propanediol)

Molecular Weight of Allyl (1,3-dihydroxypropan-2-yl)carbamate: 175.18 g/mol

Molecular Weight of Reactants (2-amino-1,3-propanediol + Allyl chloroformate): 91.11 g/mol + 120.53 g/mol = 211.64 g/mol

Atom Economy = (175.18 / 211.64) * 100% ≈ 82.8%

Route 2: Using Dimethyl Carbonate (a greener alternative) R-NH₂ + CH₃OCOOCH₃ → R-NHCOOCH₃ + CH₃OH

This reaction produces a different carbamate (methyl carbamate) but illustrates a greener principle. The synthesis of N-substituted carbamates from urea (B33335) derivatives and dimethyl carbonate is another atom-economical approach.

The direct synthesis of carbamates from amines, alcohols, and CO₂ represents an even greener alternative, although it often requires specific catalysts and conditions.

Another important metric is the Environmental Factor (E-factor) , which is the ratio of the mass of waste to the mass of product. A lower E-factor indicates a more environmentally friendly process. The use of phosgene or its derivatives in carbamate synthesis typically results in a high E-factor due to the generation of significant amounts of salt waste. Greener methods, such as those utilizing dimethyl carbonate or CO₂, aim to minimize this waste. The development of catalytic systems for these greener routes is an active area of research, focusing on recyclable and environmentally benign catalysts.

Utilization of Sustainable Solvents and Catalytic Systems

The chemical industry is increasingly adopting green chemistry principles, focusing on the use of renewable resources, environmentally benign solvents, and efficient catalytic systems to minimize its environmental impact. The synthesis of carbamates, including "Allyl (1,3-dihydroxypropan-2-yl)carbamate," is an area where these principles are being actively applied, particularly through the use of bio-based starting materials like glycerol and the development of novel catalytic methods.

Glycerol, a major byproduct of the biodiesel industry, has emerged as a key platform molecule for the synthesis of a variety of value-added chemicals. preprints.org Its abundance, low cost, and renewable origin make it an attractive starting material for producing compounds like "Allyl (1,3-dihydroxypropan-2-yl)carbamate." The focus of sustainable synthesis in this context is twofold: the use of glycerol as a renewable feedstock and the employment of green solvents and catalysts for the carbamoylation step.

One of the most promising sustainable approaches for carbamate synthesis involves the use of enzymes in aqueous media or solvent-free systems. nih.gov Biocatalysis offers high selectivity and operates under mild reaction conditions, reducing energy consumption and the formation of byproducts. For instance, promiscuous esterases have been successfully used for the synthesis of various carbamates from amines and carbonates in bulk water, achieving high yields. nih.gov The esterase from Pyrobaculum calidifontis VA1 (PestE), for example, has demonstrated the ability to convert aliphatic and aromatic amines into their corresponding carbamates with yields of up to 99%. nih.gov

The enzymatic synthesis of glycerol carbonate, a closely related precursor, from glycerol and dimethyl carbonate (DMC) has been extensively studied. tubitak.gov.trnih.govacs.org Lipases, particularly immobilized forms like Novozym 435 (Candida antarctica lipase (B570770) B), are effective catalysts for this transesterification reaction. tubitak.gov.trnih.gov These enzymatic methods often proceed in solvent-free conditions or in green solvents like tetrahydrofuran (THF), with high conversion rates. tubitak.gov.tr

The following table summarizes the enzymatic synthesis of glycerol carbonate, a key intermediate, showcasing the use of sustainable catalysts and conditions.

| Catalyst | Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Conversion/Yield | Reference |

| Novozym 435 | Glycerol, Dimethyl Carbonate | THF | - | - | 99% Conversion | tubitak.gov.tr |

| Immobilized A. niger lipase | Glycerol, Dimethyl Carbonate | Solvent-free | 60 | 6 | 87.7% Conversion | tubitak.gov.tr |

| CALB@nanoflowers | Glycerol, Dimethyl Carbonate | Solvent-free | 50 | 24 | 88.66% Yield | nih.gov |

Beyond enzymatic methods, other catalytic systems are being explored to enhance the sustainability of carbamate synthesis. The direct carboxylation of glycerol with carbon dioxide (CO2) is a highly attractive route as it utilizes a greenhouse gas as a C1 source. rsc.orgmdpi.com While this reaction is challenging, progress has been made using catalysts like gold nanoparticles supported on metal-organic frameworks (MOFs). mdpi.com These systems can operate under milder conditions of temperature and pressure compared to traditional methods.

Ionic liquids (ILs) are also being investigated as sustainable reaction media and catalysts for the synthesis of glycerol derivatives. rsc.org For example, a chemo-enzymatic process for producing glycerol carbonate acrylate (B77674) and methacrylate (B99206) has been developed using sponge-like ionic liquids (SLILs) as the reaction medium for the enzymatic transesterification step and a supported ionic liquid-like phase (SILLP) to catalyze the subsequent cycloaddition of CO2. rsc.org This approach allows for high yields and the easy recovery and reuse of the catalytic system. rsc.org

The following table highlights different sustainable catalytic systems used in the synthesis of glycerol carbonate and related compounds.

| Catalyst System | Reactants | Solvent/Conditions | Key Findings | Reference |

| Gold Nanoparticles@MOF | Glycerol, CO2 | MgCO3 (dehydrating agent) | High turnover frequency (78 h⁻¹) under mild conditions | mdpi.com |

| Novozym 435 / SILLP | Glycidol, (Meth)acrylate vinyl ester, CO2 | Sponge-Like Ionic Liquids / Solvent-free | 100% yield after 6h at 60°C; reusable catalytic system | rsc.org |

| Cesium Carbonate / TBAI | Amines, CO2, Halides | N,N-dimethylformamide (DMF) | Mild reaction conditions, short reaction times | nih.gov |

While direct literature on the sustainable synthesis of "Allyl (1,3-dihydroxypropan-2-yl)carbamate" is scarce, the principles and methodologies developed for related glycerol-based carbamates and carbonates provide a clear pathway. A plausible sustainable route would involve the enzymatic or catalytic conversion of glycerol to an allyl carbamate derivative. This could potentially be achieved through the reaction of a glycerol derivative with an allyl isocyanate precursor generated through greener methods, or via the direct enzymatic carbamoylation of glycerol using an appropriate allyl donor. The use of water as a solvent, biocatalysts, and CO2 as a reagent are central to these forward-looking synthetic strategies. nih.govrsc.orgnih.gov

Advanced Chemical Transformations and Reaction Mechanisms of Allyl 1,3 Dihydroxypropan 2 Yl Carbamate

Allyl Cyanate-to-Isocyanate Rearrangement

The transformation of allylic carbamates into other functional groups is a cornerstone of modern synthetic chemistry. One of the most significant reactions in this context is the Allyl Cyanate-to-Isocyanate rearrangement, a powerful tool for the formation of allylic amines and their derivatives. This rearrangement proceeds through the dehydration of the primary carbamate (B1207046) to form a transient allyl cyanate (B1221674), which then undergoes a mit.edumit.edu-sigmatropic rearrangement to yield an allyl isocyanate. chem-station.comnih.gov This process is analogous to the well-known Overman rearrangement of allylic imidates. chem-station.com However, the cyanate-to-isocyanate rearrangement often occurs under milder, low-temperature conditions. chem-station.com

The initial step involves the dehydration of the carbamate functionality of Allyl (1,3-dihydroxypropan-2-yl)carbamate. This can be achieved using various dehydrating agents, such as trifluoroacetic anhydride (B1165640) (TFAA) in the presence of a base like triethylamine (B128534), or Appel-type conditions (triphenylphosphine and carbon tetrabromide). chem-station.comresearchgate.net The resulting allyl cyanate is typically not isolated due to its high reactivity. researchgate.net

The Allyl Cyanate-to-Isocyanate rearrangement is characterized as a concerted pericyclic reaction that proceeds through a six-membered cyclic transition state. chem-station.comresearchgate.netrsc.org This mit.edumit.edu-sigmatropic shift is highly stereospecific, meaning the stereochemical information from the starting material is transferred to the product with high fidelity. rsc.orgacs.orgresearchmap.jp

Investigations using chiral, non-racemic allylic carbamates have demonstrated that the rearrangement exhibits a complete mit.eduresearchgate.net-chirality transfer. chem-station.comrsc.orgnih.gov If the starting Allyl (1,3-dihydroxypropan-2-yl)carbamate were chiral at the carbon atom bearing the carbamate group, this chirality would be effectively transferred to the newly formed carbon-nitrogen bond in the allyl isocyanate product. rsc.orgnih.gov This stereospecificity is a key advantage of the reaction, allowing for the synthesis of enantiomerically enriched allylic amines and their derivatives from chiral allylic alcohols. researchgate.net The stereochemical outcome confirms that the nitrogen atom is delivered to the same face from which the oxygen atom departed during the rearrangement. researchgate.net

Table 1: Stereochemical Aspects of the Allyl Cyanate-to-Isocyanate Rearrangement

| Feature | Description | Implication for Allyl (1,3-dihydroxypropan-2-yl)carbamate |

|---|---|---|

| Mechanism | Concerted mit.edumit.edu-sigmatropic rearrangement. chem-station.com | The reaction proceeds through a highly ordered, cyclic transition state. |

| Stereospecificity | High degree of 1,3-chirality transfer. acs.orgresearchmap.jp | Allows for the synthesis of stereodefined products from chiral precursors. |

| Transition State | Six-membered cyclic transition state. rsc.org | Dictates the stereochemical outcome of the reaction. |

The product of the rearrangement, an allyl isocyanate, is a highly reactive intermediate. chem-station.com The isocyanate group (-N=C=O) is a potent electrophile, readily attacked by a wide range of nucleophiles. This reactivity allows for the in-situ trapping of the isocyanate to form a variety of stable products in a one-pot procedure. nih.govresearchgate.net

For instance, if the rearrangement of Allyl (1,3-dihydroxypropan-2-yl)carbamate is performed in the presence of an alcohol, the corresponding N-allyl carbamate derivative will be formed. chem-station.com Similarly, using primary or secondary amines as nucleophiles leads to the formation of N-allyl ureas. researchgate.net Water can also act as a nucleophile, which upon subsequent decarboxylation would yield an allylamine (B125299). The versatility of this trapping step makes the Allyl Cyanate-to-Isocyanate rearrangement a powerful method for introducing nitrogen-containing functionalities.

Table 2: Trapping of the Allyl Isocyanate Intermediate

| Nucleophile | Product Class |

|---|---|

| Alcohols (R-OH) | N-Allyl Carbamates |

| Amines (R-NH2) | N-Allyl Ureas |

| Water (H2O) | Allylamines (after decarboxylation) |

Palladium-Catalyzed Transformations Involving Allylic Carbamates

Palladium catalysis has revolutionized the field of organic synthesis, and allylic compounds, including carbamates, are excellent substrates for a wide array of palladium-catalyzed reactions. rsc.org These transformations typically proceed via the formation of a π-allyl palladium intermediate, which can then react with various partners. libretexts.org For Allyl (1,3-dihydroxypropan-2-yl)carbamate, the carbamate group can serve as a leaving group in these transformations.

Palladium-catalyzed allylic substitution (or allylic alkylation) is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. acs.orgscience.gov In this process, a palladium(0) catalyst reacts with the allylic substrate to form a cationic π-allyl palladium(II) complex, with the carbamate acting as a leaving group. mit.edulibretexts.org This intermediate is then attacked by a nucleophile to generate the final product. libretexts.org

A wide range of nucleophiles can be employed in these reactions. Soft, stabilized carbon nucleophiles, such as malonates and β-keto esters, are commonly used. uwindsor.ca Additionally, heteroatom nucleophiles, including amines and phenols, can be used to form allylic amines and ethers, respectively. acs.org The regioselectivity of the nucleophilic attack on the π-allyl complex is a critical aspect and can often be controlled by the choice of ligands on the palladium catalyst. uwindsor.ca

Table 3: Examples of Nucleophiles in Palladium-Catalyzed Allylic Substitution

| Nucleophile Type | Example | Product Type |

|---|---|---|

| Carbon | Dimethyl malonate | Allylic C-alkylated product |

| Nitrogen | Primary/Secondary Amines | Allylic Amines |

Beyond substitution reactions, the allylic moiety can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These methods allow for the connection of the allyl fragment to other organic molecules, providing a powerful strategy for scaffold diversification. nih.govcam.ac.uk

In the context of Allyl (1,3-dihydroxypropan-2-yl)carbamate, a cross-coupling reaction could be envisioned where the allylic system couples with an organometallic reagent (e.g., an organoboron compound in a Suzuki coupling) or an alkyne (in a Sonogashira coupling). nih.gov Such reactions expand the molecular complexity and three-dimensionality of the resulting products. nih.govrsc.org The development of tandem reactions, where an initial allylic substitution is followed by a cross-coupling of the newly introduced functionality, further streamlines synthetic efforts. nih.gov The ability to combine different building blocks in a convergent manner is a hallmark of modern synthetic strategies aimed at creating diverse molecular libraries. cam.ac.ukresearchgate.net

Modifications at the Hydroxyl Functionalities of the 1,3-Dihydroxypropan-2-yl Moiety

The 1,3-dihydroxypropan-2-yl (glycerol) backbone of the molecule provides additional sites for chemical modification. The two primary hydroxyl groups are versatile handles for a variety of transformations, which can be performed before or after reactions at the allylic carbamate site.

Common modifications include:

Protection: The hydroxyl groups can be protected to prevent their interference in reactions targeting the allylic system. Common protecting groups for 1,3-diols include acetals and ketals (e.g., by reacting with acetone (B3395972) or benzaldehyde (B42025) to form an acetonide or benzylidene acetal, respectively). This is often a crucial step before performing reactions like the allyl cyanate rearrangement.

Esterification and Etherification: The hydroxyl groups can be acylated to form esters or alkylated to form ethers. These modifications can alter the physicochemical properties of the molecule, such as solubility and lipophilicity.

Oxidation: Selective oxidation of one or both primary hydroxyl groups could yield the corresponding aldehydes or carboxylic acids, introducing new reactive sites into the molecule.

Functionalization Post-Rearrangement: Following an allyl cyanate/isocyanate rearrangement and trapping, the double bond in the newly formed N-allyl group can be subjected to further reactions, such as dihydroxylation or aminohydroxylation. nih.govacs.org This, in combination with modifications at the original diol moiety, allows for the synthesis of complex poly-functionalized amino alcohol derivatives. nih.gov For example, after the main rearrangement, the remaining hydroxyl groups on the propan-2-yl moiety could be involved in intramolecular reactions or serve as points for further derivatization.

These modifications at the diol moiety significantly increase the structural diversity that can be generated from the parent molecule, Allyl (1,3-dihydroxypropan-2-yl)carbamate.

Mitsunobu Reaction Protocols

The Mitsunobu reaction is a powerful and widely utilized method in organic synthesis for the conversion of primary and secondary alcohols into a diverse range of functional groups, such as esters, ethers, and azides, with a characteristic inversion of stereochemistry at the reacting center. nih.gov This reaction typically involves the use of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack. nih.gov

Given the presence of two hydroxyl groups in allyl (1,3-dihydroxypropan-2-yl)carbamate, the Mitsunobu reaction can be strategically employed for their functionalization. The primary hydroxyl groups are generally more reactive than the secondary hydroxyl group due to lesser steric hindrance. This inherent reactivity difference can be exploited to achieve regioselective functionalization under carefully controlled reaction conditions.

Key Research Findings:

While specific studies on allyl (1,3-dihydroxypropan-2-yl)carbamate are not prevalent, the general principles of the Mitsunobu reaction allow for the prediction of its behavior. The reaction proceeds through the formation of an oxyphosphonium salt intermediate, which is then susceptible to attack by a suitable nucleophile. researchgate.net For instance, reaction with a carboxylic acid would lead to the corresponding ester, while reaction with a hydrazoic acid source would yield an azide.

The table below illustrates potential Mitsunobu reaction protocols applied to allyl (1,3-dihydroxypropan-2-yl)carbamate, highlighting the expected products based on the chosen nucleophile.

| Reagents | Nucleophile (HX) | Expected Product |

| PPh₃, DEAD, THF | Benzoic Acid | Allyl (1-benzoyloxy-3-hydroxypropan-2-yl)carbamate (major) |

| PPh₃, DIAD, Toluene | Phthalimide | Allyl (1-hydroxy-3-phthalimidopropan-2-yl)carbamate (major) |

| PPh₃, DEAD, CH₂Cl₂ | Acetic Acid | Allyl (1-acetoxy-3-hydroxypropan-2-yl)carbamate (major) |

| PPh₃, DIAD, THF | Hydrazoic Acid (HN₃) | Allyl (1-azido-3-hydroxypropan-2-yl)carbamate (major) |

Note: The regioselectivity favoring the primary hydroxyl group can be influenced by factors such as reaction temperature, solvent, and the steric bulk of the reagents and nucleophile.

Alkylation Reactions of Hydroxyl Groups

Alkylation of the hydroxyl groups in allyl (1,3-dihydroxypropan-2-yl)carbamate represents a fundamental transformation to introduce ether linkages. This can be achieved under various conditions, typically involving the deprotonation of the hydroxyl group with a base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.

The differential reactivity of the primary and secondary hydroxyl groups can again be leveraged to achieve selective mono-alkylation at the primary position. Stronger bases or more forcing conditions would be required to alkylate the more sterically hindered secondary hydroxyl group.

Detailed Research Findings:

General strategies for the chemoselective transformation of hydroxyl groups are well-established. nih.gov For instance, the use of a stoichiometric amount of a base like sodium hydride (NaH) in a polar aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), followed by the addition of an alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide), would preferentially yield the primary ether.

The following table outlines representative alkylation reactions on allyl (1,3-dihydroxypropan-2-yl)carbamate.

| Base | Alkylating Agent | Solvent | Expected Major Product |

| Sodium Hydride | Methyl Iodide | THF | Allyl (1-hydroxy-3-methoxypropan-2-yl)carbamate |

| Potassium tert-Butoxide | Benzyl Bromide | DMF | Allyl (1-(benzyloxy)-3-hydroxypropan-2-yl)carbamate |

| Silver(I) Oxide | Ethyl Iodide | DCM | Allyl (1-ethoxy-3-hydroxypropan-2-yl)carbamate |

| Cesium Carbonate | Propargyl Bromide | Acetonitrile | Allyl (1-hydroxy-3-(prop-2-yn-1-yloxy)propan-2-yl)carbamate |

Note: Di-alkylation can be achieved by using an excess of the base and alkylating agent.

Umpolung Methodologies in Carbamate Functionalization

Umpolung, or the reversal of polarity, is a powerful concept in organic synthesis that allows for the formation of bonds that are not accessible through conventional reactivity patterns. nih.gov In the context of carbamates, which are structurally related to amides, Umpolung strategies can be envisioned to functionalize the carbon atom alpha to the nitrogen, a position not typically reactive towards nucleophiles.

While direct Umpolung of the carbamate in allyl (1,3-dihydroxypropan-2-yl)carbamate is a novel concept, principles from amide and carbonyl Umpolung can be extrapolated. nih.govresearchgate.net These methods often involve the generation of an electrophilic species at the α-carbon, which can then be attacked by a variety of nucleophiles.

Research Findings and Potential Applications:

Recent advances have demonstrated the Umpolung of amides through electrophilic activation. nih.gov This involves the treatment of the amide with an electrophilic reagent, which can lead to the formation of an enolonium-like intermediate. This reactive species can then undergo functionalization with various nucleophiles.

Applying this logic to allyl (1,3-dihydroxypropan-2-yl)carbamate, one could hypothesize a sequence where the carbamate nitrogen is first protected, followed by an Umpolung protocol. However, the presence of the hydroxyl groups would likely require a protection strategy to avoid side reactions.

The table below presents a conceptual framework for the Umpolung functionalization of a protected derivative of allyl (1,3-dihydroxypropan-2-yl)carbamate, drawing parallels from established amide Umpolung methodologies.

| Protection Strategy for OH groups | Proposed Umpolung Reagent | Nucleophile | Hypothetical Product (Post-deprotection) |

| Silylation (e.g., TBDMS) | Hypervalent Iodine Reagent | Alkene | Functionalized allyl (1,3-dihydroxypropan-2-yl)carbamate derivative |

| Acetal Formation | Electrophilic Fluorinating Agent | Aryl Grignard | Aryl-substituted allyl (1,3-dihydroxypropan-2-yl)carbamate derivative |

| Benzylation | N-Fluorobenzenesulfonimide | Thiol | Thioether-functionalized allyl (1,3-dihydroxypropan-2-yl)carbamate derivative |

Note: The development of specific Umpolung methodologies for carbamates like allyl (1,3-dihydroxypropan-2-yl)carbamate is an area of ongoing research interest, with the potential to unlock novel synthetic pathways.

Role As a Synthetic Building Block and Precursor in Complex Molecule Synthesis

Construction of N-Heterocyclic Architectures

The synthesis of nitrogen-containing heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. While direct studies specifying the use of Allyl (1,3-dihydroxypropan-2-yl)carbamate in the construction of N-heterocyclic architectures are not extensively documented in publicly available research, the well-established reactivity of the allyl carbamate (B1207046) functionality provides a strong basis for its potential in this area.

The general strategies for forming N-heterocycles from allyl carbamates often involve cyclization reactions that capitalize on the reactivity of the allyl group. For instance, oxidative cyclization of N-allyl amides is a known method for producing oxazolines and oxazines. organic-chemistry.org Similarly, transition metal catalysis, particularly with gold and rhodium, has been shown to facilitate complex polycyclization cascades of N-allyl ynamides and the cyclization of sulfoxonium ylides with allyl carbamates to yield fused nitrogen-heterocycle scaffolds and indanone derivatives, respectively. rsc.orgnih.gov

The presence of the 1,3-dihydroxypropan-2-yl moiety in Allyl (1,3-dihydroxypropan-2-yl)carbamate introduces additional reactive sites. The hydroxyl groups can participate in intramolecular cyclization reactions, potentially leading to the formation of oxazinanones and other related heterocyclic systems. nih.gov These reactions can proceed through a two-step process involving an initial intermolecular reaction to form a linear intermediate, followed by an intramolecular cyclization. nih.gov The carbamate nitrogen itself can also act as a nucleophile in cyclization-activated prodrug strategies, leading to the formation of cyclic structures like imidazolidinones. researchgate.net

While specific examples utilizing Allyl (1,3-dihydroxypropan-2-yl)carbamate are yet to be broadly reported, the foundational principles of allyl carbamate chemistry strongly suggest its utility as a precursor for a variety of N-heterocyclic architectures.

Application in Natural Product Total Synthesis

The total synthesis of natural products often requires building blocks that offer a combination of functionality and stereochemical control. Allyl carbamates are recognized as valuable intermediates in the synthesis of complex molecules. Although specific instances of Allyl (1,3-dihydroxypropan-2-yl)carbamate being used in a published total synthesis of a natural product are not readily found in the current literature, the functional group array it possesses makes it a theoretically attractive synthon.

The alloc (allyloxycarbonyl) group is a well-established protecting group for amines in peptide and natural product synthesis due to its stability and selective removal under mild conditions. The dihydroxypropyl portion of the molecule could be envisioned as a precursor to various fragments found in natural products, such as polyketides or amino alcohols, after suitable chemical manipulation.

Development of Polymer Materials and Functionalized Oligomers

The dual functionality of Allyl (1,3-dihydroxypropan-2-yl)carbamate makes it a particularly interesting monomer for the development of novel polymer materials. The allyl group provides a site for polymerization, while the dihydroxy moiety imparts hydrophilicity and sites for further modification.

Polysaccharides are abundant, renewable, and biocompatible polymers that are frequently modified to create materials with tailored properties for biomedical and other applications. A common strategy for functionalizing polysaccharides is to introduce reactive groups onto their backbone. The concept of "allyl-functionalized polysaccharide carbamates" (AFCs) has been explored to create hydrogels and other materials. In this approach, the hydroxyl groups of a polysaccharide are first activated, often by forming phenyl carbonates, and then reacted with an amine, such as allylamine (B125299), to introduce the allyl carbamate functionality.

While the literature specifically details the use of allylamine for this purpose, one could envision a similar reaction pathway using a derivative of Allyl (1,3-dihydroxypropan-2-yl)carbamate to introduce both the allyl group and the diol functionality in a single step, leading to highly functionalized and hydrophilic polysaccharide-based materials.

The allyl group of the carbamate is an excellent substrate for thiol-ene "click" chemistry. This reaction is characterized by its high efficiency, rapid reaction rates under mild conditions (often initiated by UV light), and lack of byproducts, making it ideal for the formation of polymer networks and hydrogels. organic-chemistry.org

In the context of AFCs derived from polysaccharides, the pendant allyl groups can be crosslinked with dithiol compounds to form a three-dimensional hydrogel network. The resulting hydrogels exhibit properties such as high porosity, interconnected microstructures, and good mechanical resilience, making them suitable for applications like 3D printing and biomedical scaffolds. The kinetics and efficiency of the thiol-ene photopolymerization can be monitored using techniques like real-time FTIR spectroscopy.

The integration of the dihydroxypropyl moiety from Allyl (1,3-dihydroxypropan-2-yl)carbamate into such polymer networks would be expected to enhance the hydrophilicity and biocompatibility of the resulting materials.

Precursor for Advanced Pharmaceutical Intermediates and Analogues

The carbamate functional group is a prevalent structural motif in a wide array of pharmaceutical agents due to its chemical stability and ability to participate in hydrogen bonding interactions with biological targets. organic-chemistry.orgnih.gov Carbamates are often used as isosteres for amide bonds in peptidomimetics, enhancing metabolic stability.

While direct evidence for the use of Allyl (1,3-dihydroxypropan-2-yl)carbamate as a precursor for specific pharmaceutical intermediates is not prominent in the literature, its structural features suggest significant potential. The dihydroxypropylamine core is a common fragment in various bioactive molecules. The allyl group can be functionalized through various reactions, such as oxidation, dihydroxylation, or metathesis, to introduce further diversity and build more complex side chains.

The general importance of carbamates in drug design is well-established, with numerous approved drugs containing this functionality. nih.gov The synthesis of carbamates is a key area of research in medicinal chemistry, with various methods developed for their efficient preparation. The availability of a bifunctional building block like Allyl (1,3-dihydroxypropan-2-yl)carbamate could streamline the synthesis of certain pharmaceutical analogues.

Integration into Diverse Organic Scaffolds

The ability to incorporate Allyl (1,3-dihydroxypropan-2-yl)carbamate into a variety of organic scaffolds stems from the reactivity of its functional groups. The allyl group can participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions, while the hydroxyl groups and the carbamate itself offer further points for chemical modification.

General strategies for the preparation of allyl carbamates are well-documented, providing a foundation for their use in broader synthetic contexts. The divergent reactivity of allyl carbamates has been demonstrated in rhodium-catalyzed reactions with sulfoxonium ylides, leading to different cyclic products depending on the reaction conditions. rsc.org Furthermore, Lewis-base catalyzed N-allylation of silyl (B83357) carbamates represents another avenue for incorporating the allyl carbamate moiety into larger molecules. organic-chemistry.org

The carbamate group itself is a key element in the design of multifunctional carrier scaffolds, for example, in the development of inhibitors for enzymes like cholinesterase. The combination of the carbamate linker with other functional fragments allows for the creation of molecules with tailored biological activities. The inherent functionalities of Allyl (1,3-dihydroxypropan-2-yl)carbamate make it a promising candidate for the construction of such complex and functionally diverse organic scaffolds.

Stereochemical Aspects and Enantioselective Synthesis of Allyl 1,3 Dihydroxypropan 2 Yl Carbamate Derivatives

Control of Stereochemistry in Carbamate (B1207046) Transformations

Controlling stereochemistry in the synthesis of chiral carbamates, such as Allyl (1,3-dihydroxypropan-2-yl)carbamate, is pivotal for producing compounds with desired biological or chemical properties. The carbamate functional group, while not directly at the chiral center in this molecule, can influence the stereochemical outcome of reactions at adjacent positions. The synthetic approaches often involve the use of chiral auxiliaries or catalysts to direct the formation of a specific stereoisomer.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to guide the stereoselectivity of subsequent reactions. wikipedia.orgsigmaaldrich.comnih.gov For instance, a chiral auxiliary could be attached to the carbamate nitrogen or one of the hydroxyl groups of the diol, thereby creating a diastereomeric intermediate. This diastereomer can then undergo a stereoselective reaction, after which the auxiliary is removed to yield the enantiomerically enriched product. Evans oxazolidinones are a prominent class of chiral auxiliaries that have been successfully used in a variety of asymmetric transformations, including the synthesis of complex molecules with multiple stereocenters. youtube.comresearchgate.net

Another powerful strategy involves catalysis. Chiral catalysts, including enzymes or synthetic metal complexes with chiral ligands, can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. For example, in reactions involving the formation of the carbamate itself or transformations on a precursor molecule, a chiral catalyst can differentiate between two enantiotopic faces or groups, leading to high enantioselectivity.

Kinetic Resolution Strategies for Chiral Carbamate Derivatives

Kinetic resolution is a widely used method for separating a racemic mixture of a chiral compound. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer and the conversion of the more reactive enantiomer into a new product.

A pertinent strategy for obtaining enantiopure derivatives of Allyl (1,3-dihydroxypropan-2-yl)carbamate involves the kinetic resolution of its precursors, such as glycerol-derived cyclic carbonates. researchgate.net A study on the biocatalytic kinetic resolution of these carbonates demonstrated the effectiveness of various esterases and lipases in performing asymmetric hydrolysis. researchgate.net Specifically, Pig Liver Esterase and Novozym® 435 showed high selectivity, which is a measure of the enzyme's ability to differentiate between the two enantiomers. researchgate.net This enzymatic hydrolysis selectively opens the cyclic carbonate ring for one enantiomer, allowing for the separation of the unreacted enantiomerically enriched cyclic carbonate from the hydrolyzed product. This enantiopure cyclic carbonate can then be converted to the desired chiral carbamate.

More broadly, kinetic resolution has been applied to various carbamate-containing molecules. For example, a radical-based kinetic resolution of N-carbamate aziridines has been developed, showcasing the versatility of this approach for accessing optically active carbamate derivatives. nih.gov These strategies, while not directly applied to "Allyl (1,3-dihydroxypropan-2-yl)carbamate" in the reviewed literature, provide a conceptual framework for how its enantiomers could be resolved.

Stereoselective Formation of Chiral Centers

The direct, stereoselective formation of the chiral center at the C2 position is a highly desirable synthetic strategy. This approach, often termed asymmetric synthesis, aims to create the chiral center from a prochiral precursor in a way that predominantly yields one enantiomer.

For molecules containing a 1,3-diol structure, such as the target carbamate, numerous methods for stereoselective synthesis have been developed. nih.govnih.govrsc.org These often involve asymmetric reduction of a corresponding 1,3-diketone or an aldol (B89426) reaction to construct the carbon skeleton with the desired stereochemistry. nih.gov Biocatalysts have also been extensively used for the stereoselective synthesis of 1,3-diols. rsc.org

In the context of carbamate derivatives, the reactivity of activated glycerol (B35011) carbonates, such as tosylated or mesylated glycerol carbonate, with amines can lead to the formation of glycidyl (B131873) carbamates. researchgate.net These epoxides are valuable intermediates that can undergo nucleophilic ring-opening. By using a chiral nucleophile or a chiral catalyst, this ring-opening can proceed stereoselectively, establishing the chiral center at the C2 position with a high degree of enantiomeric excess.

Furthermore, enantioselective allylation reactions catalyzed by chiral complexes can be employed to introduce the allyl group and set the stereochemistry simultaneously. For instance, chiral squaramide catalysts have been used for the enantioselective synthesis of α-allyl amino esters through the nucleophilic allylation of α-chloro glycinates. nih.gov While the substrate is different, the principle of using a chiral catalyst to control the stereochemical outcome of C-C bond formation is directly applicable to the synthesis of chiral carbamates.

Spectroscopic and Computational Approaches to Structural Elucidation and Mechanistic Understanding

Advanced Spectroscopic Characterization Methodologies for Allyl (1,3-dihydroxypropan-2-yl)carbamate Adducts and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for determining the connectivity and stereochemistry of organic molecules. For Allyl (1,3-dihydroxypropan-2-yl)carbamate, both ¹H and ¹³C NMR would provide a detailed map of the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the allyl group protons (vinylic and allylic), the protons of the dihydroxypropan-2-yl moiety (methine and methylene), and the N-H proton of the carbamate (B1207046) group. The chemical shifts and coupling constants would be indicative of the local electronic environment and dihedral angles between adjacent protons. For instance, the chemical shifts of protons attached to carbons bearing hydroxyl groups would appear downfield. In related allyl-functionalized polysaccharide carbamates, the protons of the allyl group's double bond typically appear at approximately 116 ppm and 134 ppm in the ¹³C NMR spectrum. researchgate.net

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by providing the chemical shift for each unique carbon atom. The carbonyl carbon of the carbamate group is a particularly diagnostic signal, typically appearing in the range of 150-160 ppm. The carbons of the allyl group and the dihydroxypropyl group would also have characteristic chemical shifts. For comparison, in solketal, a protected form of glycerol (B35011), the methyl carbons appear around 25-27 ppm, the carbons of the glycerol backbone between 62-77 ppm, and the ketal carbon at approximately 109 ppm. rsc.org

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation patterns of the parent molecule and its adducts, which aids in structural confirmation.

Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for analyzing polar, non-volatile compounds like dihydroxypropyl carbamates. It would allow for the accurate determination of the molecular ion mass.

Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the molecular ion, MS/MS provides valuable structural information. For carbamates, characteristic fragmentation pathways include the loss of CO₂ (44 Da) and the cleavage of the carbamate ester bond. nih.gov In studies of various carbamate anions, diagnostic fragments such as NCO⁻ (m/z 42) and CN⁻ (m/z 26) are often observed. nih.gov The fragmentation of dihydroxypropyl carbamate derivatives would likely involve losses of water and parts of the alkyl chain.

The following table provides predicted and comparative ¹H and ¹³C NMR chemical shifts for Allyl (1,3-dihydroxypropan-2-yl)carbamate based on data from analogous structures.

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Allyl CH= | 5.8 - 6.0 | 132 - 135 | The vinylic proton is expected to be a multiplet. |

| Allyl =CH₂ | 5.1 - 5.3 | 116 - 118 | Two distinct signals are expected for the terminal vinylic protons. |

| Allyl -CH₂-O | 4.5 - 4.7 | 65 - 67 | The chemical shift is influenced by the adjacent oxygen atom. |

| Carbamate C=O | - | 155 - 158 | The carbonyl carbon is significantly deshielded. |

| Carbamate N-H | 4.8 - 5.5 | - | The chemical shift can be broad and temperature-dependent. |

| Propan-2-yl CH-N | 3.8 - 4.2 | 50 - 55 | This methine proton is coupled to the adjacent CH₂ groups and the N-H proton. |

| Propan-2-yl CH₂-OH | 3.5 - 3.8 | 63 - 66 | The two CH₂ groups may be diastereotopic, leading to complex signals. |

Computational Chemistry for Conformational Analysis and Reaction Pathway Investigation

Computational chemistry serves as a powerful tool to complement experimental data by providing a deeper understanding of the conformational landscape and reaction mechanisms at a molecular level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and energetics of molecules. doi.org For Allyl (1,3-dihydroxypropan-2-yl)carbamate, DFT calculations can be employed to:

Determine Stable Conformers: The presence of multiple rotatable bonds in the molecule leads to a complex potential energy surface with numerous possible conformers. DFT calculations can identify the lowest energy (most stable) conformations in the gas phase or in solution by using implicit solvent models. nih.gov Studies on related N-alkyl-N-[2-(diphenylphosphoryl)ethyl]amides have shown that such molecules can exist in a conformational equilibrium of several forms. nih.gov

Analyze Intramolecular Interactions: DFT can reveal the presence and strength of intramolecular hydrogen bonds, for example, between the hydroxyl groups and the carbamate moiety, which can significantly influence the preferred conformation.

Investigate Reaction Mechanisms: DFT is instrumental in mapping the potential energy surface of chemical reactions. For the formation of allyl carbamates, computational studies have been used to investigate the reaction mechanism of iridium-catalyzed allylic substitution, showing that the reaction proceeds through the formation of an iridium-allyl intermediate followed by nucleophilic attack by the carbamate. researchgate.net

The following table summarizes key energetic parameters that can be obtained from DFT calculations for different conformers of Allyl (1,3-dihydroxypropan-2-yl)carbamate.

| Parameter | Description | Significance |

| Relative Energy (ΔE) | The energy of a conformer relative to the most stable conformer. | Indicates the relative population of different conformers at equilibrium. |

| Gibbs Free Energy (ΔG) | The energy that includes both enthalpic and entropic contributions. | Provides a more accurate prediction of conformational equilibria at a given temperature. |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Relates to the chemical reactivity and electronic excitation properties of the molecule. mdpi.com |

NMR Chemical Shift Predictions and Configuration Assignment

Computational methods can predict NMR chemical shifts with a reasonable degree of accuracy, aiding in the interpretation of experimental spectra and the assignment of stereochemistry.

The prediction of NMR chemical shifts is typically a two-step process:

Conformational Search and Geometry Optimization: A thorough conformational search is performed, followed by geometry optimization of the most stable conformers using DFT methods.

Chemical Shift Calculation: For each stable conformer, the magnetic shielding constants are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). libretexts.org

The calculated chemical shifts for different possible diastereomers or conformers can be compared with the experimental spectrum to determine the most likely structure in solution. For flexible molecules, it is often necessary to calculate the Boltzmann-averaged chemical shifts over the most stable conformers to obtain good agreement with experimental values. Recent advancements in machine learning and artificial intelligence are also being applied to predict NMR spectra with increasing accuracy. nih.gov

The following table illustrates a hypothetical comparison between experimental and DFT-calculated ¹³C NMR chemical shifts for a specific conformer of Allyl (1,3-dihydroxypropan-2-yl)carbamate.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (Δδ) |

| C=O | 156.5 | 157.2 | -0.7 |

| CH= | 134.2 | 134.9 | -0.7 |

| =CH₂ | 117.8 | 118.3 | -0.5 |

| -CH₂-O (Allyl) | 66.1 | 66.5 | -0.4 |

| CH-N | 52.8 | 53.5 | -0.7 |

| CH₂-OH | 64.3 | 64.9 | -0.6 |

Q & A

Q. What are the established synthetic routes for Allyl (1,3-dihydroxypropan-2-yl)carbamate, and what key reaction conditions are critical for achieving high purity?

The synthesis typically involves carbamate bond formation between allyl chloroformate and 1,3-dihydroxypropan-2-amine under Schotten-Baumann conditions. Maintaining a pH of 8–9 with aqueous sodium bicarbonate facilitates nucleophilic attack, followed by extraction with dichloromethane and recrystallization (ethyl acetate/hexane). Reaction progress is monitored via TLC (Rf ~0.3 in 1:1 EtOAc/hexane), with temperature control below 25°C to prevent chloroformate hydrolysis. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance yields for sterically hindered substrates .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation?

Multinuclear NMR (¹H, ¹³C, DEPT-135) confirms the carbamate linkage (δ 155–160 ppm in ¹³C NMR) and allyl protons (δ 5.1–5.9 ppm in ¹H NMR). X-ray crystallography using SHELX software (SHELXT for solution, SHELXL for refinement) resolves stereochemistry. For disorder in the dihydroxypropyl moiety, PART instructions and thermal parameter restraints (DELU/SIMU) are applied during refinement. Deuterium exchange experiments clarify ambiguous hydrogen bonding in NOESY spectra .

Q. What safety protocols are essential for handling this compound?

As a suspected carcinogen (IARC Group 3), PPE (nitrile gloves, fume hood) is mandatory. Store at 2–8°C under nitrogen to prevent decomposition. Incompatibles include strong oxidizers and acids. Spills require adsorption with vermiculite and neutralization with 5% sodium bicarbonate. Acute exposure protocols include eye irrigation with saline and skin decontamination using polyethylene glycol 400 .

Advanced Research Questions

Q. How can coupling efficiency between allyl chloroformate and amino diols be optimized for sterically hindered substrates?

Phase-transfer catalysis (tetrabutylammonium bromide, 10 mol%) in a biphasic water/dichloromethane system improves reaction rates by 40%. Pre-forming carbamoyl imidazole intermediates via 1,1'-carbonyldiimidazole activation increases yields by 25–30%. In situ IR monitoring identifies optimal temperatures (15–20°C) to balance activation energy and chloroformate stability .

Q. What governs the cleavage selectivity of the allyl carbamate group in orthogonal protection strategies?

Palladium(0)-catalyzed Tsuji-Trost reaction in THF/water (9:1) with dimethylbarbituric acid achieves quantitative cleavage at 60°C within 2 hours, remaining inert to Boc/Cbz groups. DFT calculations (B3LYP/6-31G(d)) reveal a 12.3 kcal/mol activation barrier for transmetallation. Acidolysis (TFA/DCM) requires 48 hours, making metal-catalyzed methods preferable for multistep syntheses .

Q. How are crystallographic disorders in the dihydroxypropyl moiety resolved during refinement?

Disorder is modeled using PART commands with free variable constraints. Occupancy factors are refined iteratively, supported by phased difference Fourier maps. DELU/SIMU restraints (0.02 Ų) prevent over-parameterization. Validation via R1 gap analysis (ΔR1 < 5%) ensures structural reliability .

Q. What computational methods predict solvent effects on conformational stability?

MD simulations (AMBER ff14SB) in DMSO/water show three dominant conformers stabilized by intramolecular H-bonds. Polar solvents favor extended conformers (180° dihedral angle), evidenced by ³J coupling constants (8.2 Hz). PCM-DFT (M06-2X/cc-pVTZ) correlates dielectric constant with activation energy (ΔG‡ = 14.3 kcal/mol in DMSO vs. 18.7 in chloroform) .

Q. How are derivatives applied in prodrug or targeted delivery systems?

Analogues with 1,3-dihydroxypropan-2-ylcarbamoyl groups enhance water solubility (logP reduced by 1.2 units) and enable pH-dependent cleavage. Conjugation via carbamate nitrogen allows tumor-selective activation by lysosomal cathepsin B (3.7-fold higher AUC in vivo). CuAAC click chemistry on the allyl group facilitates antibody-drug conjugates (DAR 4.1, <5% aggregation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.